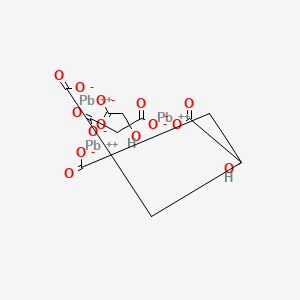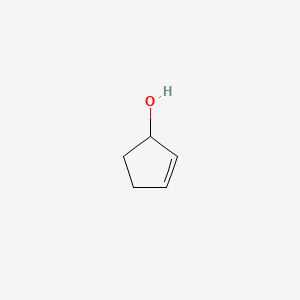
2-シクロペンテン-1-オール
概要
説明
2-Cyclopenten-1-OL is an organic compound with the molecular formula C₅H₈O It is a cyclic alcohol with a five-membered ring structure, containing both an alkene and an alcohol functional group
科学的研究の応用
環状核酸およびプロスタグランジンの合成
2-シクロペンテン-1-オールは、糖環がシクロペンタン環に置き換えられた核酸の類似体である環状核酸の合成における構成要素として役立ちます。これらの化合物は、抗ウイルスおよび抗腫瘍特性を有しています。 さらに、動物においてさまざまなホルモン様効果を持つ強力な脂質化合物であるプロスタグランジンの合成にも使用されます .
アザ糖アナログの出発物質
アザ糖は、グリコシダーゼを阻害することによって生物活性を示すイミノ糖です。 2-シクロペンテン-1-オールは、これらのアナログの合成における出発物質として利用されており、医薬品化学の研究に貢献しています .
コンフォメーション研究
この分子は、高レベルの理論計算と赤外分光法を使用してそのコンフォメーション特性について研究されてきました。 2-シクロペンテン-1-オールのコンフォメーションを理解することは、複雑な化学合成におけるその応用にとって非常に重要です .
熱力学的特性データ
2-シクロペンテン-1-オールの熱力学的特性は、厳密に評価され、有機化合物の参照データとして使用されます。 この情報は、正確な熱力学的データが必要な化学工学プロセスにとって不可欠です .
作用機序
Target of Action
It is used as a research chemical compound in the preparation of lanthanoids by reduction of ketones in the presence of lanthanoid chloride .
Mode of Action
It is known that the compound can be used as a building block for the synthesis of biologically significant carbocyclic nucleosides and prostaglandins . This suggests that it may interact with its targets to facilitate these biochemical reactions.
Biochemical Pathways
Given its use in the synthesis of carbocyclic nucleosides and prostaglandins , it can be inferred that it may play a role in the pathways related to these compounds.
Result of Action
Given its use in the synthesis of carbocyclic nucleosides and prostaglandins , it can be inferred that it may have a role in the processes related to these compounds.
Action Environment
Safety data suggests that dust formation should be avoided and adequate ventilation should be ensured when handling this compound .
生化学分析
Biochemical Properties
2-Cyclopenten-1-OL plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. It has been observed to participate in hydrogen bonding due to the presence of the hydroxyl group, which can form intramolecular hydrogen bonds . This property allows 2-Cyclopenten-1-OL to interact with various enzymes and proteins, potentially influencing their activity and stability. For example, it can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme and the nature of the interaction.
Cellular Effects
The effects of 2-Cyclopenten-1-OL on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In some studies, 2-Cyclopenten-1-OL has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of certain signaling molecules, leading to changes in cellular responses. Additionally, 2-Cyclopenten-1-OL may affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, 2-Cyclopenten-1-OL exerts its effects through various mechanisms. One of the key mechanisms is its ability to form hydrogen bonds with biomolecules, which can influence their structure and function . This compound can also act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. Furthermore, 2-Cyclopenten-1-OL can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopenten-1-OL can change over time due to its stability and degradation properties. Studies have shown that 2-Cyclopenten-1-OL can undergo degradation under certain conditions, which can influence its long-term effects on cellular function . For example, prolonged exposure to 2-Cyclopenten-1-OL may lead to changes in cellular responses due to the accumulation of degradation products or the depletion of the active compound.
Dosage Effects in Animal Models
The effects of 2-Cyclopenten-1-OL in animal models vary with different dosages. At low doses, 2-Cyclopenten-1-OL may have minimal or beneficial effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects . Studies have identified threshold effects, where the compound’s impact on cellular processes becomes significant only above a certain concentration. Additionally, high doses of 2-Cyclopenten-1-OL can lead to toxicity, affecting the overall health and function of the organism.
Metabolic Pathways
2-Cyclopenten-1-OL is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the cell . This compound can be metabolized through oxidation-reduction reactions, leading to the formation of different metabolites. These metabolic pathways can influence the levels of 2-Cyclopenten-1-OL and its metabolites, thereby affecting cellular metabolism and function.
Transport and Distribution
The transport and distribution of 2-Cyclopenten-1-OL within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of 2-Cyclopenten-1-OL across cellular membranes and its localization within different cellular compartments. The distribution of 2-Cyclopenten-1-OL can influence its activity and function, as it may accumulate in specific tissues or organelles where it exerts its effects.
Subcellular Localization
2-Cyclopenten-1-OL is localized within various subcellular compartments, where it can interact with specific biomolecules and influence their activity . The subcellular localization of 2-Cyclopenten-1-OL is determined by targeting signals and post-translational modifications that direct it to specific organelles. For example, 2-Cyclopenten-1-OL may be targeted to the mitochondria, where it can affect mitochondrial function and energy metabolism.
準備方法
Synthetic Routes and Reaction Conditions
2-Cyclopenten-1-OL can be synthesized through several methods. One common approach involves the reduction of 2-cyclopentenone using sodium borohydride or lithium aluminum hydride as reducing agents. The reaction typically occurs in anhydrous conditions to prevent the hydrolysis of the reducing agent .
Another method involves the hydroboration-oxidation of cyclopentadiene. In this process, cyclopentadiene reacts with borane to form an organoborane intermediate, which is subsequently oxidized using hydrogen peroxide in the presence of a base to yield 2-Cyclopenten-1-OL .
Industrial Production Methods
Industrial production of 2-Cyclopenten-1-OL often involves the catalytic hydrogenation of 2-cyclopentenone. This method is advantageous due to its scalability and efficiency. The reaction is typically carried out under high pressure and temperature conditions, using a metal catalyst such as palladium or platinum supported on carbon .
化学反応の分析
Types of Reactions
2-Cyclopenten-1-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 2-cyclopentenone using oxidizing agents such as pyridinium chlorochrom
特性
IUPAC Name |
cyclopent-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1,3,5-6H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBABBDEUFNFKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883962 | |
| Record name | 2-Cyclopenten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3212-60-0 | |
| Record name | 2-Cyclopenten-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3212-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopentene-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003212600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-CYCLOPENTEN-1-OL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyclopenten-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Cyclopenten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopent-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CYCLOPENTENE-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E43R2P5FT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Cyclopenten-1-ol?
A1: 2-Cyclopenten-1-ol has a molecular formula of C5H8O and a molecular weight of 84.12 g/mol.
Q2: How is the structure of 2-Cyclopenten-1-ol characterized spectroscopically?
A2: Infrared and Raman spectroscopy reveal the presence of intramolecular π-type hydrogen bonding in 2-Cyclopenten-1-ol. [] This interaction influences the molecule's conformational preferences. []
Q3: How many conformational forms can 2-Cyclopenten-1-ol exist in, and what are their relative energies?
A3: 3-Cyclopenten-1-ol (3CYPO), a closely related isomer, can exist in four conformations. [] The conformer exhibiting weak π-type intramolecular hydrogen bonding is energetically favored, approximately 400 cm−1 (1.1 kcal/mole) lower than the other three conformers. [] These energy differences are crucial for understanding the molecule's reactivity and behavior in chemical reactions.
Q4: How can chiral cyclopentanoid building blocks, including those derived from 2-Cyclopenten-1-ol, be synthesized asymmetrically?
A4: Chiral lithium amides enable the enantioselective deprotonation of meso-epoxides derived from 3-cyclopenten-1-ol. [, ] This reaction provides access to valuable chiral building blocks, such as cis-4-t-butyldimethylsiloxy-2-cyclopenten-1-ol and cis-4-tetrahydropyranyloxy-2-cyclopenten-1-ol, with high enantiomeric excesses (72–90% ee). [, , , ]
Q5: Can you provide an example of a specific molecule synthesized using a chiral 2-Cyclopenten-1-ol derivative?
A5: Yes, the synthesis of 12-epi-PGF2α (a prostaglandin analogue) utilizes optically active cis-4-t-butyldimethylsilyloxy-2-cyclopenten-1-ol as a starting material in a concise four-step sequence with an overall yield of 21%. [] This synthesis highlights the utility of chiral 2-Cyclopenten-1-ol derivatives in natural product synthesis.
Q6: How can substituted cyclopentenol derivatives be prepared using vinylcopper chemistry?
A6: Substituted cyclopentenes, including cyclopentenol derivatives, can be synthesized through an intramolecular 1,2-addition of vinylcopper species generated from 1,1-dibromoalkene derivatives. [] This approach offers a new route to these valuable structural motifs.
Q7: What is the role of 2-Cyclopenten-1-ol in the synthesis of carbocyclic nucleosides?
A7: Enantiomerically pure 5-(hydroxymethyl)-2-cyclopenten-1-ol, accessible from 2-Cyclopenten-1-ol, serves as a key intermediate in the synthesis of carbocyclic nucleosides. [, ] Palladium-catalyzed coupling reactions with purine or pyrimidine bases are employed to construct the nucleoside framework. [, , ]
Q8: How does the presence of an N-benzoylamino group influence the reactivity of 2-Cyclopenten-1-ol in palladium-catalyzed reactions?
A8: The N-benzoylamino-2-cyclopenten-1-ol derivative, obtained via nitrosocarbonyl hetero Diels-Alder cycloaddition and subsequent N-O bond cleavage, undergoes palladium(0)-catalyzed coupling with both purine and pyrimidine bases. [] This approach offers a stereoselective route to cyclopentenyl-nucleoside analogues. []
Q9: Are there any examples of using 2-Cyclopenten-1-ol derivatives in material science?
A9: Research has explored immobilizing biomolecules like enzymes and DNA primers onto functionalized magnetic nanoparticles. [] While not directly using 2-Cyclopenten-1-ol, this research highlights the potential for incorporating similar cyclopentenol derivatives onto material surfaces for various applications in biocatalysis and biosensing. []
Q10: How does 2-Cyclopenten-1-ol contribute to the development of sustainable high-energy-density fuels?
A10: 2-Cyclopenten-1-ol plays a vital role in the sustainable synthesis of methylcyclopentadiene (MCPD) from the bio-based platform chemical 2,5-hexanedione. [] This three-step process involves aldol condensation, chemoselective hydrogenation (yielding 3-methyl-2-cyclopenten-1-ol), and finally, dehydration to produce MCPD. [] MCPD can be further converted to dimethyldicyclopentadiene (DMDCPD), a valuable precursor for high-performance jet fuels and polymers. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester](/img/structure/B1584648.png)
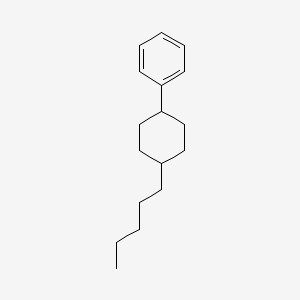
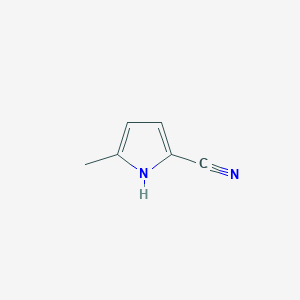


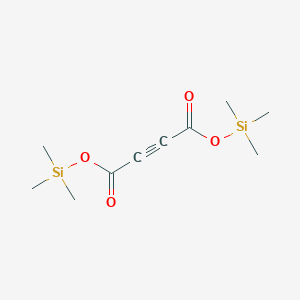
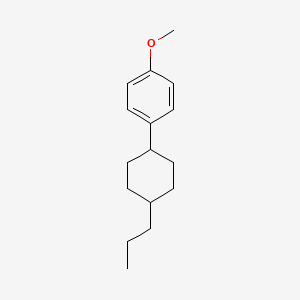
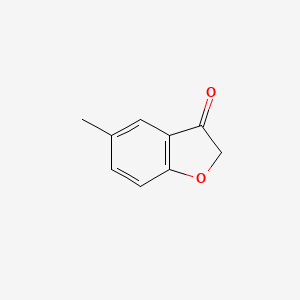
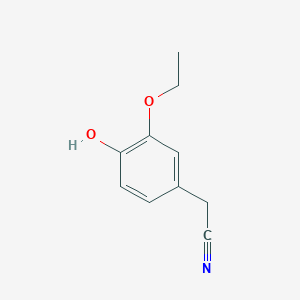
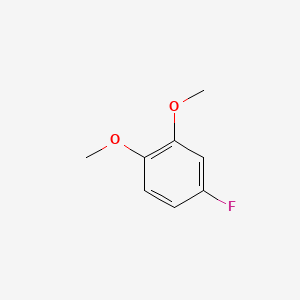
![carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2,4,6-tribromophenol](/img/structure/B1584664.png)
